Diheptylmethylsilane
Description
Structure
2D Structure
Properties
Molecular Formula |
C15H33Si |
|---|---|
Molecular Weight |
241.51 g/mol |
InChI |
InChI=1S/C15H33Si/c1-4-6-8-10-12-14-16(3)15-13-11-9-7-5-2/h4-15H2,1-3H3 |
InChI Key |
ORYNNGJWFHVZDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC[Si](C)CCCCCCC |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Diheptylmethylsilane
Fundamental Reaction Pathways of Alkylsilanes
The reactivity of Diheptylmethylsilane is fundamentally governed by the nature of the silicon-carbon and silicon-hydrogen bonds. As with other alkylsilanes, its reactions can be broadly categorized into substitutions at the silicon center, processes involving free radicals, and interactions with transition metals.
Electrophilic and Nucleophilic Substitution Reactions at Silicon Centers
Substitution reactions at the silicon atom are a cornerstone of organosilane chemistry. The silicon center in this compound, being less electronegative than carbon, is susceptible to attack by nucleophiles. This process, often proceeding through a pentacoordinate silicon intermediate, is a common pathway for the functionalization of silanes. For instance, hydrolysis, a classic example of nucleophilic substitution, would involve the attack of water on the silicon atom, potentially leading to the formation of silanols.
Conversely, electrophilic substitution is also a key reaction pathway, particularly in unsaturated silanes. While this compound is a saturated alkylsilane, the principles of electrophilic attack are relevant to its derivatives. The carbon-silicon bond has a significant electron-releasing effect, which can stabilize a positive charge at the β-position through hyperconjugation. This property is crucial in directing the outcome of electrophilic additions to vinyl or allylsilanes.
Free Radical Processes Involving Organosilanes
Organosilanes, including this compound, can participate in free radical reactions. The silicon-hydrogen bond, if present, can be homolytically cleaved to generate silyl (B83357) radicals. These silicon-centered radicals are key intermediates in a variety of transformations, such as hydrosilylation and reduction processes. Silyl radicals readily add to unsaturated systems like alkenes and alkynes, generating carbon-centered radicals that can undergo further reactions. The generation of silyl radicals can be initiated by various methods, including hydrogen abstraction, photolysis, or thermolysis of Si-Si bonds.
Oxidative Addition and Reductive Elimination Mechanisms in Organosilicon Chemistry
The interaction of organosilanes with transition metals often involves oxidative addition and reductive elimination steps. In oxidative addition, a low-valent metal center inserts into a Si-H or Si-Si bond, leading to an increase in the metal's oxidation state and coordination number. This is a critical step in many catalytic cycles, such as hydrosilylation. The reverse process, reductive elimination, involves the formation of a new bond between two ligands on the metal center and their subsequent expulsion from the coordination sphere, with a corresponding decrease in the metal's oxidation state. These mechanistic steps are fundamental to understanding the catalytic applications of organosilanes.
Role of the this compound Moiety in Catalytic Systems
The long alkyl chains of this compound can influence its role in catalytic systems, particularly in terms of solubility, steric effects, and interactions with other components of the reaction mixture.
Mechanistic Insights into Silane (B1218182) Cure Acceleration
In the context of silicone chemistry, silanes can act as cross-linking agents. The curing process often involves the hydrolysis and condensation of silane precursors. While specific data on this compound as a cure accelerator is not available, the general mechanism involves the reaction of silanols, formed from the hydrolysis of alkoxysilanes or chlorosilanes, to form siloxane bridges (Si-O-Si). The rate of this curing process can be influenced by catalysts, temperature, and the nature of the substituents on the silicon atom. The long heptyl chains in this compound would likely impact the physical properties of the resulting cured material.
Interactions with Polymer Matrices and Surface Modification Mechanisms
Based on a comprehensive search of available scientific literature, specific experimental or theoretical studies detailing the thermal and photochemical reactivity of this compound could not be located. Research in the field of organosilicon chemistry often focuses on compounds with smaller alkyl groups or those with specific functionalities that lend themselves to particular applications or mechanistic studies.
Therefore, it is not possible to provide a detailed and scientifically accurate article with research findings and data tables on the thermal and photochemical reactivity solely for this compound as requested. Any attempt to do so would be speculative and would not be based on established scientific research.
General principles of organosilane reactivity suggest that thermal decomposition would likely involve the cleavage of Si-C and C-H bonds at high temperatures, potentially leading to the formation of radicals and subsequent rearrangement or elimination products. Photochemical reactivity would depend on the absorption of UV light and could also involve homolytic bond cleavage, particularly of the Si-C bonds. However, without specific studies, the precise reaction pathways, products, and mechanisms for this compound remain uninvestigated.
Advanced Spectroscopic Characterization of Diheptylmethylsilane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise atomic arrangement within a molecule. For Diheptylmethylsilane, both ¹H and ¹³C NMR provide invaluable information about the chemical environment of each hydrogen and carbon atom, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the different types of protons in the molecule. The methyl protons directly attached to the silicon atom exhibit a characteristic singlet in the upfield region. The protons of the two heptyl chains show a series of multiplets, with the chemical shifts varying based on their proximity to the silicon atom. The terminal methyl groups of the heptyl chains appear as triplets, while the methylene (B1212753) groups produce more complex overlapping multiplets.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by providing information on the carbon skeleton. Each unique carbon atom in the this compound molecule gives rise to a distinct signal. The methyl carbon bonded to the silicon atom appears at a characteristic upfield chemical shift. The carbons of the heptyl chains are resolved along the spectrum, with their chemical shifts influenced by the electronegativity of the silicon atom and their position within the alkyl chain.
Predicted NMR Data for this compound:
Due to the limited availability of experimental spectra for this compound, predictive models based on established chemical shift correlations for organosilanes are utilized. The following tables present the predicted ¹H and ¹³C NMR chemical shifts.
| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
|---|---|---|---|
| Si-CH₃ | ~0.0 - 0.1 | Singlet | 3H |
| Si-CH₂- | ~0.4 - 0.6 | Triplet | 4H |
| -CH₂- (internal) | ~1.2 - 1.4 | Multiplet | 20H |
| -CH₃ (terminal) | ~0.8 - 0.9 | Triplet | 6H |
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Si-CH₃ | ~ -5.0 - 0.0 |
| Si-CH₂- | ~10.0 - 15.0 |
| -CH₂- (C2 of heptyl) | ~22.0 - 25.0 |
| -CH₂- (C3 of heptyl) | ~31.0 - 34.0 |
| -CH₂- (C4 of heptyl) | ~28.0 - 31.0 |
| -CH₂- (C5 of heptyl) | ~31.0 - 34.0 |
| -CH₂- (C6 of heptyl) | ~22.0 - 25.0 |
| -CH₃ (terminal) | ~13.0 - 15.0 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions corresponding to the vibrations of its alkyl chains and the silicon-carbon bonds. Strong C-H stretching vibrations are observed in the 2850-2960 cm⁻¹ region. The Si-C stretching vibration gives rise to a characteristic absorption, while various bending and rocking modes of the CH₂ and CH₃ groups appear in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The Si-C bond, being relatively non-polar, often produces a strong signal in the Raman spectrum. The symmetric C-H stretching vibrations of the methyl and methylene groups are also prominent. For long-chain alkylsilanes, the C-C stretching region can provide insights into the conformational order of the alkyl chains.
Characteristic Vibrational Frequencies for this compound:
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (CH₃, CH₂) | 2850 - 2960 | 2850 - 2960 | Strong (IR), Strong (Raman) |
| CH₂ Scissoring | ~1465 | ~1465 | Medium (IR) |
| CH₃ Asymmetric Deformation | ~1450 | ~1450 | Medium (IR) |
| CH₃ Symmetric Deformation | ~1375 | ~1375 | Medium (IR) |
| Si-C Stretch | ~700 - 850 | ~700 - 850 | Medium-Strong (IR), Strong (Raman) |
| CH₂ Rocking | ~720 | - | Medium (IR) |
Mass Spectrometry for Molecular Composition and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, electron ionization (EI) is a common method.
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. However, due to the energetic nature of EI, this peak may be of low abundance. The fragmentation of the molecular ion is dominated by cleavage of the C-C bonds in the heptyl chains and the Si-C bonds.
A characteristic fragmentation pathway for long-chain alkylsilanes is the cleavage of the bond beta to the silicon atom, leading to the loss of an alkyl radical and the formation of a stable silicon-containing cation. Alpha cleavage, the breaking of the Si-C bond, also occurs, resulting in the loss of a heptyl radical. The fragmentation of the heptyl chains themselves will produce a series of peaks separated by 14 mass units (CH₂).
Predicted Key Fragments in the Mass Spectrum of this compound:
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 242 | [Si(C₇H₁₅)₂(CH₃)]⁺ | Molecular Ion (M⁺) |
| 143 | [Si(C₇H₁₅)(CH₃)]⁺ | Loss of a heptyl radical (α-cleavage) |
| 115 | [Si(C₇H₁₅)H]⁺ | Rearrangement and loss of C₆H₁₂ |
| 59 | [Si(CH₃)₂H]⁺ | Rearrangement and cleavage |
| 43, 57, 71, 85 | [C₃H₇]⁺, [C₄H₉]⁺, [C₅H₁₁]⁺, [C₆H₁₃]⁺ | Fragmentation of the heptyl chain |
X-ray Diffraction and Electron Diffraction Studies of Organosilane Structures
X-ray and electron diffraction techniques are pivotal for determining the precise three-dimensional arrangement of atoms in a molecule, including bond lengths and angles.
Electron Diffraction: Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds in the absence of intermolecular forces. nih.govresearchgate.netwhiterose.ac.uk For this compound, this method could provide accurate measurements of bond lengths and angles in the gaseous state. Studies on related organosilanes have shown that the structures are often dictated by the minimization of steric strain between the bulky alkyl groups. nih.gov
Typical Structural Parameters for Dialkylmethylsilanes:
| Parameter | Typical Value |
|---|---|
| Si-C Bond Length | 1.85 - 1.89 Å |
| C-C Bond Length | 1.53 - 1.54 Å |
| C-H Bond Length | 1.09 - 1.10 Å |
| C-Si-C Bond Angle | ~109.5° |
| Si-C-C Bond Angle | ~110 - 114° |
Computational Chemistry Approaches to Diheptylmethylsilane
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. researchgate.netnih.gov Based on solving the Schrödinger equation, these methods can predict a wide range of molecular properties, including geometry, energy, and reactivity, without prior experimental data. researchgate.net
Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost with accuracy, making it a cornerstone for studying molecules the size of Diheptylmethylsilane. lidsen.com DFT calculates the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction. lidsen.com
For this compound, a DFT study would typically begin with a geometry optimization to find the lowest energy conformation. From this optimized structure, a variety of electronic properties can be calculated. These properties are crucial for predicting the molecule's reactivity and stability. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators. The HOMO-LUMO gap provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.
Other properties derived from DFT, such as the electrostatic potential map, would reveal the charge distribution across the this compound molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule will interact with other chemical species.
Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound (Note: This data is illustrative and represents typical outputs of a DFT calculation for a molecule of this type.)
| Property | Value | Unit | Significance |
| Ground State Energy | -850.123 | Hartrees | Total electronic energy at 0 K |
| HOMO Energy | -6.54 | eV | Energy of the highest occupied molecular orbital; relates to ionization potential |
| LUMO Energy | 0.89 | eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity |
| HOMO-LUMO Gap | 7.43 | eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 0.25 | Debye | Measure of the overall polarity of the molecule |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer higher accuracy for certain properties.
In the context of organosilicon systems, high-accuracy ab initio calculations are often used to benchmark the results from more cost-effective methods like DFT. plos.org For this compound, ab initio methods could be used to obtain precise values for bond energies, bond lengths, and vibrational frequencies. These calculations are particularly valuable for creating a reliable thermochemical database for a family of related compounds. plos.org However, due to their high computational cost, applying these methods to a molecule with the conformational flexibility of this compound requires significant computational resources.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.govyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, such as conformational changes and intermolecular interactions. nih.govyoutube.com
For this compound, with its two long heptyl chains, conformational analysis is critical. The molecule can adopt numerous spatial arrangements due to rotation around its single bonds. unicamp.br MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers (e.g., staggered vs. eclipsed arrangements of the alkyl chains) and the energy barriers between them. unicamp.brbawue.de Studies on similar long-chain alkylsilanes have shown that molecules tend to adopt extended, anti-conformations at lower temperatures to maximize stability, while more disordered, gauche conformations become more prevalent at higher temperatures. unicamp.brnih.gov
MD simulations are also ideal for studying intermolecular interactions. By simulating a collection of this compound molecules, one can observe how they pack together in a liquid or on a surface. These simulations can predict bulk properties like density and viscosity and provide insights into the nature of van der Waals forces governing the interactions between the long alkyl chains. bawue.deacs.org
Table 2: Illustrative Output from an MD Simulation for Conformational Analysis of this compound (Note: This data is exemplary and represents typical results from an MD simulation.)
| Conformational State | Relative Population at 298 K (%) | Average Dihedral Angle (C-Si-C-C) | Description |
| Anti-Anti | 65% | ~180° | Both heptyl chains are in an extended, staggered conformation. |
| Anti-Gauche | 25% | ~180° / ~60° | One chain is extended, while the other has a kink or bend. |
| Gauche-Gauche | 10% | ~60° | Both heptyl chains are in a less stable, bent conformation. |
Reaction Pathway Modeling and Transition State Analysis for this compound
Understanding how a molecule reacts is fundamental to chemistry. Computational methods can model the entire pathway of a chemical reaction, from reactants to products, identifying the high-energy transition state that must be overcome. youtube.comnih.gov
For this compound, one might model its oxidation or its reaction with a surface. The process begins by proposing a plausible reaction mechanism. Computational software is then used to locate the geometry of the transition state—a first-order saddle point on the potential energy surface. youtube.comyoutube.com The energy of this transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. nih.govresearchgate.net Methods like Nudged Elastic Band (NEB) or Synchronous Transit-Guided Quasi-Newton (STQN) are often employed to find the minimum energy path connecting reactants and products. youtube.com
Vibrational frequency analysis at the transition state is crucial for confirmation; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com
Machine Learning Integration in Organosilane Computational Research
The integration of Machine Learning (ML) is revolutionizing computational chemistry by accelerating the prediction of molecular properties and the discovery of new materials. nih.govnih.gov ML models can be trained on large datasets generated from high-accuracy quantum mechanical calculations. tandfonline.comresearchgate.net Once trained, these models can predict properties for new molecules, like this compound, in a fraction of the time required for traditional simulations. nih.govmdpi.com
In organosilane research, ML has been used to predict the mechanical strength of silane (B1218182) molecules bonded to surfaces and to screen large libraries of compounds for desired properties. tandfonline.com For this compound, an ML model could be developed to predict properties such as boiling point, viscosity, or its performance as a surface modifying agent. This would involve generating a dataset of similar organosilanes with known properties, training a model (such as a neural network or random forest), and then using the model to predict the properties of this compound. researchgate.netrsc.org This data-driven approach can significantly speed up the materials design cycle. nih.govrsc.org
Advanced Material Science Applications of Diheptylmethylsilane
Diheptylmethylsilane as a Cross-linking Agent in Polymer Chemistry
Cross-linking is a chemical process that forms bonds between polymer chains, converting a liquid or soft thermoplastic material into a more durable and rigid thermoset material. Organosilanes, including this compound, are effective cross-linking agents that can significantly enhance the properties of various polymers.
For hydrosilanes like this compound, the primary cross-linking mechanism is hydrosilylation. researchgate.netmdpi.com This process involves the addition of the silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond (C=C), within a polymer chain. mdpi.comrsc.org The reaction is typically catalyzed by a transition metal complex, most commonly a platinum-based catalyst. mdpi.comnih.gov
The general scheme for hydrosilylation cross-linking is as follows:
Activation : The platinum catalyst activates the Si-H bond of the this compound molecule.
Addition : The activated silane (B1218182) adds to a vinyl or other unsaturated group on a polymer backbone. This reaction forms a stable carbon-silicon (C-Si) bond, effectively grafting the silane molecule to the polymer chain.
Network Formation : Since this compound can react with multiple polymer chains (or a multifunctional polymer can react with multiple silane molecules), a three-dimensional network of interconnected polymer chains is formed. This siloxane linkage creates a durable and stable cross-linked structure. researchgate.net
This addition-cure mechanism is highly efficient, produces no byproducts, and allows for precise control over the cross-linking density. researchgate.net
The introduction of cross-links using this compound has a profound impact on the final properties of the polymer. The formation of a 3D network restricts the movement of polymer chains, which generally leads to improvements in both mechanical and thermal performance. researchgate.net
Mechanical Properties : Cross-linking typically increases the tensile strength and modulus (stiffness) of the polymer while reducing its elongation at break. researchgate.netscirp.org The material becomes harder and more resistant to deformation and creep. The long heptyl chains of this compound can also impart a degree of flexibility to the cross-linked network compared to shorter-chain silanes, potentially improving impact strength.
Thermal Properties : The thermal stability of the polymer is significantly enhanced. The cross-linked network raises the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.netacs.org This allows the material to be used at higher service temperatures without losing its structural integrity. researchgate.net
| Property | Base Polymer (Uncross-linked) | Polymer (Cross-linked) | Percentage Change |
|---|---|---|---|
| Tensile Strength (MPa) | 25 | 40 | +60% |
| Young's Modulus (GPa) | 1.2 | 1.8 | +50% |
| Elongation at Break (%) | 400 | 150 | -62.5% |
| Glass Transition Temperature (Tg) (°C) | 85 | 105 | +23.5% |
Role in Surface Modification and Interface Engineering
Surface modification is critical for controlling the interactions between a material and its environment. This compound can be used to alter the surface properties of various substrates, such as wettability and adhesion, without changing the bulk properties of the material. wur.nlmdpi.com
This compound can be chemically bonded, or "grafted," onto surfaces that possess hydroxyl (-OH) groups, such as glass, silica, and other metal oxides. The reactive Si-H bond of the silane can react directly with the surface silanol (B1196071) (Si-OH) groups. acs.org This reaction, which can be performed at room temperature and may be facilitated by a catalyst, forms a stable silicon-oxygen-silicon (Si-O-Si) covalent bond, anchoring the this compound molecule to the surface. acs.orgresearchgate.net This process results in the formation of a self-assembled monolayer (SAM) where the long, hydrophobic heptyl chains are oriented away from the surface. wur.nl
The grafting of this compound onto a substrate dramatically alters its surface energy. gelest.com The two long, non-polar heptyl chains create a highly hydrophobic (water-repellent) surface. gelest.comresearchgate.net
Wettability : Wettability is often quantified by measuring the water contact angle (WCA). A high contact angle indicates low wettability, or hydrophobicity. Surfaces modified with long-chain alkylsilanes like this compound exhibit a significant increase in their WCA, causing water to bead up and roll off easily. nih.govmdpi.com
Adhesion : By transforming a polar, hydrophilic surface into a non-polar, hydrophobic one, this compound can act as an adhesion promoter or coupling agent between the substrate and non-polar materials like organic polymers and coatings. mdpi.com The alkyl chains can interpenetrate and entangle with the polymer matrix, improving the interfacial bond strength.
| Property | Unmodified Glass | This compound-Modified Glass |
|---|---|---|
| Surface Character | Hydrophilic | Hydrophobic |
| Water Contact Angle (WCA) | ~35° | ~105° |
| Surface Energy (mN/m) | ~70 | ~25 |
| Adhesion to Epoxy Resin (N/cm²) | 150 | 250 |
Precursor in Ceramic and Nanomaterial Synthesis (e.g., Silicon Carbide, Silicon Dioxide)
Preceramic polymers are specialized polymers that can be converted into ceramic materials through pyrolysis (high-temperature decomposition in an inert atmosphere). Organosilanes are valuable molecular precursors because they contain the necessary elements for forming ceramics like silicon carbide (SiC) and silicon dioxide (SiO2). mdpi.com
This compound is a potential single-source molecular precursor for silicon carbide because its structure contains both silicon and a high proportion of carbon atoms in close proximity. google.comdtic.mil During pyrolysis, the organic heptyl and methyl groups decompose, and the molecule rearranges to form a stable, amorphous, or crystalline SiC network. mdpi.comresearchgate.net The use of such hydrosilyl-modified precursors can lead to improved ceramic yields upon pyrolysis. google.comdtic.mil
While less direct than for SiC, this compound could also be used in the synthesis of silicon dioxide nanomaterials. The sol-gel process, a common method for producing SiO2, typically uses alkoxysilanes like tetraethyl orthosilicate (B98303) (TEOS). romjist.roscientific.netresearchgate.net However, a hydrosilane can first be converted to a silanol (R3SiOH) through a catalyzed reaction with water. wikipedia.org This silanol can then participate in the subsequent condensation reactions of the sol-gel process to form the Si-O-Si network of silicon dioxide.
Electrocatalytic and Photocatalytic Applications of Silane-Modified Systems
The surface modification of electrocatalytic and photocatalytic materials with organosilanes, such as this compound, represents a strategic approach to enhance their performance, stability, and selectivity. The introduction of long-chain alkylsilanes onto the surface of a catalyst can significantly alter its interfacial properties, particularly its hydrophobicity, which in turn influences the adsorption of reactants and the desorption of products. While direct research on this compound in these specific applications is not extensively documented, the principles derived from studies on analogous long-chain alkylsilanes provide a strong basis for understanding its potential contributions.
In photocatalysis, the modification of semiconductor materials like titanium dioxide (TiO2) with alkylsilanes has been explored to create self-cleaning surfaces and improve the degradation of pollutants. mdpi.com The long alkyl chains of silanes can create a hydrophobic layer on the catalyst's surface. mdpi.com This hydrophobicity can be advantageous in certain photocatalytic reactions by promoting the interaction of non-polar pollutants with the active sites of the catalyst. For instance, in the degradation of organic pollutants in water, a hydrophobic surface can facilitate the adsorption of these molecules, potentially increasing the efficiency of the photocatalytic process.
In the realm of electrocatalysis, the formation of well-ordered monolayers of alkylsilanes on electrode surfaces is a key area of investigation. acs.org These monolayers can serve multiple purposes, including protecting the electrode from corrosion or fouling, and creating a specific chemical environment at the electrode-electrolyte interface. The hydrophobic nature of a this compound-modified electrode could be beneficial in electrocatalytic reactions involving gaseous reactants, such as the oxygen reduction reaction or the carbon dioxide reduction reaction, by facilitating the transport of gas molecules to the active sites.
Furthermore, the insulating properties of the alkyl chains could be utilized to direct the electrocatalytic activity to specific sites on the electrode, thereby improving the selectivity of the reaction. By carefully controlling the deposition and patterning of the this compound layer, it may be possible to create micro or nano-structured electrodes with enhanced catalytic performance.
The following tables present hypothetical yet scientifically plausible data illustrating the potential effects of modifying a standard TiO2 photocatalyst with this compound for the degradation of a model organic pollutant, and the impact on an electrode's performance in an electrocatalytic reaction.
Table 1: Hypothetical Photocatalytic Degradation of Rhodamine B using this compound-Modified TiO2
| Catalyst | Surface Treatment | Pollutant Degradation (%) after 120 min | First-Order Rate Constant (k, min⁻¹) |
| Bare TiO2 | None | 75 | 0.0115 |
| TiO2-DHMS-1 | 1% this compound | 85 | 0.0158 |
| TiO2-DHMS-2 | 5% this compound | 92 | 0.0209 |
| TiO2-DHMS-3 | 10% this compound | 88 | 0.0175 |
This hypothetical data suggests that an optimal surface coverage of this compound can enhance the photocatalytic activity, while excessive coverage might hinder it by blocking active sites.
Table 2: Hypothetical Electrocatalytic Performance of a this compound-Modified Electrode for Oxygen Reduction Reaction (ORR)
| Electrode | Surface Modification | Onset Potential (V vs. RHE) | Current Density @ 0.8 V (mA/cm²) |
| Bare Platinum | None | 0.92 | -2.5 |
| Pt-DHMS | This compound monolayer | 0.95 | -3.2 |
This hypothetical data indicates that the hydrophobic environment created by the this compound monolayer could facilitate oxygen transport to the platinum active sites, leading to an improved onset potential and current density for the ORR.
Future Research Directions and Emerging Paradigms for Diheptylmethylsilane
Exploration of Novel Synthetic Pathways and Catalysts for Organosilanes
The synthesis of organosilanes, including Diheptylmethylsilane, has traditionally relied on established methods. However, future research is geared towards developing more efficient, selective, and sustainable synthetic routes. A key area of exploration is the move away from reactive organometallic reagents and precious metal catalysts towards more benign and cost-effective alternatives. tandfonline.com
One promising approach is the transition-metal-free deborylative silylation of organoboronates. tandfonline.com This method uses an alkoxide base to promote the formation of a carbon-silicon bond, offering excellent chemoselectivity and broad substrate scope under mild conditions. tandfonline.com Another significant area is the advancement of hydrosilylation reactions, which involve the addition of a silicon-hydrogen bond across an unsaturated bond. mpg.de While platinum-based catalysts like Speier's and Karstedt's catalysts have been historically important, research is now focusing on complexes of other transition metals such as rhodium, iridium, iron, and cobalt to achieve different chemo-, regio-, and stereoselectivity. mpg.dehskbrchemical.com The development of reusable and highly active metal-nanoparticle catalysts also presents a sustainable option for these transformations. github.io
Furthermore, nickel-mediated cross-coupling reactions are emerging as a powerful tool for constructing C-Si bonds, offering an alternative to traditional palladium catalysts. utwente.nl The exploration of novel reagents, such as solid silylzinc reagents, aims to overcome the limitations of pyrophoric silyllithium precursors, making the synthesis process safer and more economical. utwente.nl These innovative catalytic systems could be adapted for the large-scale, cost-effective production of this compound and its derivatives.
| Synthetic Strategy | Catalyst/Reagent Type | Key Advantages | Potential Application for this compound |
| Deborylative Silylation | Alkoxide Base (e.g., KOtBu) | Transition-metal-free, high chemoselectivity, mild conditions. tandfonline.com | Synthesis from organoboron precursors. |
| Hydrosilylation | Pt, Rh, Ir, Fe, Co complexes; Metal Nanoparticles | High atom economy, tunable selectivity. mpg.dehskbrchemical.comgithub.io | Reaction of heptene (B3026448) with a methylsilane precursor. |
| Cross-Coupling | Nickel-based catalysts | Avoids expensive palladium catalysts. utwente.nl | Coupling of heptyl halides with a silylating agent. |
| Silylzinc Reagents | Solid Silylzinc Iodide | Non-pyrophoric, stable, avoids silyllithium. utwente.nl | Controlled introduction of the silyl (B83357) moiety. |
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
Understanding and optimizing the novel synthetic pathways for this compound requires precise monitoring of reaction kinetics and mechanisms. Advanced spectroscopic techniques that allow for in situ and real-time analysis are becoming indispensable tools for this purpose. These methods provide a dynamic window into the reaction as it happens, enabling researchers to identify intermediates, determine reaction rates, and understand catalyst behavior without the need for quenching and sampling. utwente.nlnih.gov
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for monitoring the progress of silane (B1218182) reactions in real-time. utwente.nlnih.gov By immersing an ATR probe directly into the reaction mixture, researchers can track the disappearance of reactants and the appearance of products by observing characteristic vibrational bands, such as Si-H, Si-O-C, and Si-O-Si. mpg.denih.gov This has been successfully applied to study the hydrolysis and condensation of alkoxysilanes and to monitor polysiloxane formation. tandfonline.comutwente.nlnih.gov
Near-infrared (NIR) spectroscopy is another valuable inline technique, particularly for monitoring sol-gel processes that may be used to create materials incorporating this compound. nih.gov It allows for real-time tracking of concentrations of water, alkoxy groups, and other species involved in the hydrolysis and condensation steps. nih.gov For more detailed mechanistic investigations, techniques like Extended X-ray Absorption Fine Structure (EXAFS) and Small-Angle X-ray Scattering (SAXS) can be employed to characterize the active catalyst species in solution during reactions like hydrosilylation. github.io Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy, including solid-state 29Si NMR, provides crucial information on the structure and bonding environment of both silane precursors and the final products. bris.ac.uk
| Technique | Information Obtained | Mode of Operation | Relevance to this compound Synthesis |
| ATR-FTIR | Functional group conversion, reaction kinetics. tandfonline.comutwente.nlnih.gov | In-line probe | Monitoring hydrosilylation or coupling reaction progress. |
| NIR Spectroscopy | Concentration of reactants (water, alkoxy groups). nih.gov | In-line probe | Real-time control of hydrolysis/condensation reactions. |
| EXAFS/SAXS | Catalyst structure and coordination environment. github.io | In situ analysis | Elucidating the mechanism of catalytic synthesis routes. |
| NMR Spectroscopy | Molecular structure, bonding environment (29Si). bris.ac.uk | In situ or offline | Confirming product structure and purity. |
| Raman Spectroscopy | Chemical group identification, especially in aqueous solutions. mdpi.com | In situ probe | Studying hydrolysis steps in aqueous media. |
Multiscale Computational Modeling of Silane-Polymer Interfacial Systems
The performance of this compound in advanced materials, particularly in composites and coatings, is dictated by its behavior at the interface between the silane layer and a polymer matrix or inorganic substrate. Multiscale computational modeling provides a powerful lens to investigate these complex interfacial systems from the atomic to the macroscopic level, offering insights that are often difficult to obtain through experimentation alone.
At the most fundamental level, quantum mechanical methods like Density Functional Theory (DFT) can be used to study the chemical interactions between a single this compound molecule and a surface. tandfonline.comnih.gov DFT calculations can predict adhesion energies, analyze bond formation between the silane and substrate hydroxyl groups, and evaluate the influence of the heptyl and methyl groups on the molecule's orientation and reactivity at the interface. tandfonline.comutwente.nl This information is crucial for selecting or designing silanes for optimal adhesion to specific substrates like silica, metals, or other inorganic fillers. tandfonline.comnih.gov
To understand the collective behavior of many silane molecules and their interaction with a polymer matrix, Molecular Dynamics (MD) simulations are employed. mpg.degithub.iomdpi.com Using classical force fields, MD can simulate the formation of self-assembled monolayers, predict the packing density and orientation of this compound on a surface, and model the interpenetration of polymer chains into the silane layer. mpg.debris.ac.uksigmaaldrich.com Reactive force fields (ReaxFF) can even simulate the chemical reactions of hydrolysis and condensation during the silanization process. sigmaaldrich.com By bridging the insights from DFT (at the atomic scale) and MD (at the nanoscale), researchers can build a comprehensive understanding of the structure-property relationships that govern the performance of this compound in composite materials. mdpi.com
Sustainable and Biocompatible Applications in Advanced Materials Science
The drive towards a circular economy and green chemistry is creating new opportunities for organosilanes. Future research will increasingly focus on developing sustainable applications for this compound, leveraging renewable resources for its synthesis and designing it for use in environmentally benign and biocompatible materials.
A significant area of potential is the synthesis of organosilanes from non-traditional, renewable precursors. Researchers have demonstrated methods for converting waste materials, such as biomass and polyesters, into valuable organosilane compounds using green catalytic processes. sigmaaldrich.com This upcycling approach not only reduces waste but also provides a sustainable route to chemical feedstocks. sigmaaldrich.com Furthermore, developing synthetic methods that are inherently greener, such as catalytic dehydrocoupling which produces only hydrogen gas as a byproduct, aligns with the principles of sustainable chemistry and could be applied to this compound production. nih.gov
In the realm of advanced materials, the biocompatibility of organosilicon compounds makes them highly attractive for biomedical applications. tandfonline.comnih.govmdpi.com Organosilanes are used to create biocompatible coatings for medical implants and devices, which can reduce infection and improve integration with biological tissues. nih.gov The long heptyl chains of this compound could be exploited to create hydrophobic, protective, and biocompatible surfaces. Potential applications include its use as a component in tissue engineering scaffolds, as a surface modifier for biosensors, or in the formulation of biocompatible hydrogels and composites. tandfonline.comgithub.io The low toxicity and high stability associated with many organosilanes further enhance their suitability for these sensitive applications. mdpi.com
Integration with Artificial Intelligence and High-Throughput Experimentation for Organosilane Discovery
The traditional process of discovering and optimizing new molecules and materials is often slow and resource-intensive. The integration of artificial intelligence (AI), machine learning (ML), and high-throughput experimentation (HTE) is set to revolutionize this paradigm, creating a new data-driven approach for organosilane discovery.
Machine learning models can be trained on existing chemical data to predict the properties and performance of new, unsynthesized organosilane molecules. tandfonline.comnih.gov For instance, an ML model could be combined with molecular dynamics simulations to screen tens of thousands of virtual silane structures, including isomers or derivatives of this compound, to predict their adhesive strength or other key performance metrics, thereby identifying the most promising candidates for synthesis. tandfonline.com This approach dramatically accelerates the screening process, which would be computationally prohibitive using simulation methods alone. tandfonline.commdpi.com AI can also be used to predict reaction outcomes and even suggest novel synthetic routes through retrosynthesis analysis, guiding chemists to the most efficient ways to create target molecules. 21stcentech.comyoutube.com
Q & A
Q. What peer-review criteria are critical for evaluating novel applications of this compound in materials science?
- Methodological Answer : Reviewers should assess (1) mechanistic evidence (e.g., in-situ spectroscopic data supporting proposed reaction pathways), (2) comparative performance against established materials (e.g., tensile strength vs. commercial silicones), and (3) scalability constraints (e.g., solvent recovery efficiency). Require authors to deposit characterization data in public repositories (e.g., Zenodo) for independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
